molecular formula C14H24ClN5 B12222684 1-(1-propyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine

1-(1-propyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12222684
M. Wt: 297.83 g/mol
InChI Key: WJMWQYPFMIRMJV-UHFFFAOYSA-N
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Description

1-(1-propyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine is a bifunctional methanamine derivative featuring two 1-propyl-1H-pyrazole moieties. Its molecular formula is C₁₃H₂₂N₆, with a molecular weight of 262.36 g/mol (calculated). The compound is identified by CAS registry number EN300-229849 and is reported to have a purity of 95% .

Properties

Molecular Formula

C14H24ClN5

Molecular Weight

297.83 g/mol

IUPAC Name

1-(2-propylpyrazol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C14H23N5.ClH/c1-3-7-18-12-13(10-17-18)9-15-11-14-5-6-16-19(14)8-4-2;/h5-6,10,12,15H,3-4,7-9,11H2,1-2H3;1H

InChI Key

WJMWQYPFMIRMJV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=CC=NN2CCC.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-propyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Pyrazole Rings: The initial step involves the synthesis of 1-propyl-1H-pyrazole through the cyclization of appropriate precursors under acidic or basic conditions.

    Methanamine Bridge Formation:

    Coupling of Pyrazole Rings: Finally, the two pyrazole rings are coupled via the methanamine bridge under controlled conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(1-propyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole rings, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in anticancer therapy. For instance, compounds similar to 1-(1-propyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine have been evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. A study demonstrated that specific modifications to the pyrazole core led to compounds with enhanced selectivity and potency against CDK9, a target implicated in various cancers .

Anti-inflammatory Properties

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. For example, compounds containing the pyrazole structure have shown promise in reducing inflammation in models of neurodegenerative diseases. One study reported that pyrazole-based compounds could inhibit microglial activation, thereby preventing neuronal damage . This suggests that 1-(1-propyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine may also exhibit similar beneficial effects.

Antimicrobial Activity

The synthesis of pyrazole derivatives has been linked to antimicrobial activities. A series of studies indicated that certain pyrazole compounds exhibited significant bacteriostatic effects against resistant strains of Staphylococcus aureus . The structural features of these compounds, including the presence of the pyrazole ring, were crucial for their antimicrobial efficacy.

Insecticidal Properties

The insecticidal activity of pyrazole derivatives has been a focal point in agricultural research. Compounds derived from the pyrazole framework have been synthesized and tested against pests such as Aphis fabae. One notable study found that specific derivatives exhibited mortality rates comparable to established insecticides like imidacloprid . This suggests that 1-(1-propyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine could be developed into effective pest control agents.

Herbicidal Activity

In addition to insecticides, some pyrazole derivatives have shown potential as herbicides. Research indicates that modifications to the pyrazole ring can enhance herbicidal activity against various weed species. The mechanism often involves disrupting metabolic pathways essential for plant growth .

Coordination Chemistry

The unique properties of 1-(1-propyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine allow it to function as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has implications for catalysis and materials development. For example, studies have shown that pyrazole-based ligands can stabilize metal centers in catalytic reactions, enhancing their efficiency .

Synthesis of Novel Materials

Research into new materials often employs pyrazole derivatives due to their diverse functionalization possibilities. The incorporation of 1-(1-propyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine into polymer matrices has been explored for creating advanced materials with tailored properties such as increased thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 1-(1-propyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of specific proteins. Pathways involved in its mechanism of action include signal transduction and metabolic processes, which are crucial for its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Pyrazole vs. Imidazole Derivatives

The target compound’s pyrazole rings differ from imidazole-based analogs (e.g., N-((1H-imidazol-5-yl)methyl)-1-phenylmethanamine from ). Pyrazoles lack the aromatic nitrogen in the 3-position of imidazoles, reducing hydrogen-bonding capacity but enhancing chemical stability under acidic conditions . For instance, imidazole derivatives like Compound 13 () exhibit lower yields (54%) compared to pyrazole analogs, possibly due to imidazole’s sensitivity to oxidation during synthesis .

Alkyl Chain Modifications
  • Target Compound vs. LM6 (1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine): LM6 (C₇H₁₃N₃) shares a pyrazole-methanamine backbone but substitutes ethyl and methyl groups for the target’s propyl chains. LM6’s smaller substituents may favor faster metabolic clearance .
Property Target Compound LM6 (C₇H₁₃N₃)
Molecular Weight 262.36 g/mol 139.21 g/mol
Alkyl Substituents Dual 1-propyl groups 1-ethyl, 1-methyl
Aromatic Rings Two pyrazoles One pyrazole
CAS Number EN300-229849 Not specified
Purity 95% Not reported

Physicochemical Properties

  • Solubility: Pyrazole derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO). The target compound’s dual propyl groups may reduce solubility compared to N-((1H-benzimidazol-2-yl)methyl)-1-phenylmethanamine (Compound 19) , which has a phenyl group enhancing π-π interactions .
  • Stability: Pyrazole rings are less prone to ring-opening than imidazoles, suggesting superior stability under basic conditions .

Biological Activity

1-(1-propyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine is a pyrazole derivative that exhibits a range of biological activities. Pyrazole compounds have garnered attention in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.

The compound's chemical formula is C12H22N4C_{12}H_{22}N_{4} with a molecular weight of 222.33 g/mol. The structural representation and key identifiers are as follows:

PropertyValue
Chemical Formula C₁₂H₂₂N₄
Molecular Weight 222.33 g/mol
IUPAC Name 1-(1-propyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine
PubChem CID 54592617

Anticancer Activity

Recent studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to the target compound have demonstrated significant cytotoxic effects against MCF7 (breast cancer) and HeLa (cervical cancer) cells. One study reported an IC50 value of 39.70 µM for a related pyrazole compound, indicating effective inhibition of cancer cell growth without toxicity to normal fibroblasts .

Anti-inflammatory Effects

Pyrazole derivatives have also been recognized for their anti-inflammatory properties. A series of novel pyrazole compounds were synthesized and tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM, demonstrating potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively studied. For example, compounds with similar structures were tested against various bacterial strains including E. coli, S. aureus, and Klebsiella pneumoniae. One specific derivative exhibited promising antibacterial activity, which was attributed to the presence of an aliphatic amide pharmacophore that enhances antimicrobial properties .

Study on Anticancer Activity

A study published in MDPI evaluated the effects of aminopyrazole derivatives on liver cancer cells (HepG2) and cervical cancer cells (HeLa). The results indicated that certain derivatives significantly inhibited cell growth, with mean growth percentages dropping to 54.25% for HepG2 cells and 38.44% for HeLa cells, while showing no toxicity towards normal cells .

Study on Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory effects, researchers synthesized a series of pyrazole derivatives and assessed their ability to inhibit cytokine production in vitro. The most potent compounds achieved over 76% inhibition of IL-6 production at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

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